6-(difluoromethyl)-4-methyl-3-[(4-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-(difluoromethyl)-4-methyl-3-[(4-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O4S/c1-7-6-10(14(18)19)21-17-11(7)12(13(28-17)15(20)24)22-16(25)8-2-4-9(5-3-8)23(26)27/h2-6,14H,1H3,(H2,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNWJFJFJCGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412764 | |
| Record name | 6-(difluoromethyl)-4-methyl-3-[(4-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7168-21-0 | |
| Record name | 6-(difluoromethyl)-4-methyl-3-[(4-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(Difluoromethyl)-4-methyl-3-[(4-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide, also known by its CAS number 7168-21-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 406.36 g/mol. The structure features a thieno[2,3-b]pyridine core, which is known for its stability and versatility in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H13F2N3O3S |
| Molecular Weight | 406.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 7168-21-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The nitro group in the structure can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can modulate various signaling pathways, potentially resulting in therapeutic effects against conditions such as inflammation or cancer.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thieno[2,3-b]pyridine derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that derivatives of this class could effectively inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar anticancer activity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. In vitro studies have shown that thieno[2,3-b]pyridine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thieno[2,3-b]pyridine core or the introduction of different substituents can significantly affect its potency and selectivity. For example:
- Difluoromethyl Group : Enhances lipophilicity and may improve cell membrane permeability.
- Nitrobenzoyl Moiety : Contributes to the compound's ability to interact with specific protein targets.
Case Studies
- In Vivo Studies : A recent study evaluated the therapeutic potential of related thieno[2,3-b]pyridine derivatives in an animal model of rheumatoid arthritis. The results showed significant reductions in joint inflammation and pain scores compared to control groups .
- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that compounds structurally similar to this compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): The 4-nitrobenzoyl group in the target compound enhances binding affinity to nitroreductase enzymes, a feature exploited in prodrug activation strategies . In contrast, the 4-(trifluoromethyl) group in improves membrane permeability due to its hydrophobic character.
- Fluorination: Difluoromethyl and trifluoromethyl substituents (e.g., ) increase metabolic stability by resisting cytochrome P450-mediated oxidation.
- Amino vs. Acylamino Groups: The 3-amino substituent in and allows for hydrogen bonding with biological targets, while the 3-(4-nitrobenzoylamino) group in the target compound may enhance π-π interactions in enzyme active sites .
Pharmacological Profiles
- Epac1 Inhibition: The compound from reduces cardiac hypertrophy by selectively inhibiting Epac1 (Exchange protein activated by cAMP 1), with an IC₅₀ of 0.8 µM. The target compound’s 4-nitrobenzoylamino group may similarly modulate cAMP signaling pathways.
- Antiplasmodial Activity: Derivatives like show sub-micromolar activity against Plasmodium falciparum, attributed to their 3,6-diamino-5-cyano substituents, which interfere with heme detoxification .
- Thermal Stability: All compounds exhibit melting points <300°C, indicating suitability for oral formulation .
Q & A
Basic: What are the optimal synthetic routes for 6-(difluoromethyl)-4-methyl-3-[(4-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide, and how can computational methods streamline reaction design?
Methodological Answer:
The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions, including cyclization, amidation, and functional group modifications. For this compound, a plausible route starts with the condensation of a substituted thiophene precursor with a pyridine derivative, followed by sequential introduction of the difluoromethyl, methyl, and 4-nitrobenzoyl groups.
Computational methods, such as quantum chemical calculations and reaction path searches, can predict intermediates, transition states, and energetics to optimize reaction conditions (e.g., solvent, temperature) . ICReDD’s integrated approach combines computational screening with experimental validation, reducing trial-and-error cycles by 30–50% . Reactor design principles (e.g., continuous-flow systems) may enhance yield and purity by mitigating side reactions .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., as demonstrated for analogous thieno[2,3-b]pyridines in and ) .
- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (COSY, HSQC) verify substituent positions and hydrogen bonding.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., F⁻/Cl⁻ adducts).
- FT-IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
Methodological Answer:
SAR studies should systematically modify substituents and evaluate bioactivity. For example:
- Replace the 4-nitrobenzoyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess potency against kinase targets .
- Vary the difluoromethyl group to assess metabolic stability and lipophilicity (e.g., compare with heptafluoropropyl analogs in ).
- Use molecular docking to predict binding affinities to targets like EGFR or VEGFR, followed by in vitro enzyme assays .
provides a template for comparing analogs in terms of IC₅₀ values and pharmacokinetic properties.
Advanced: How should researchers resolve contradictions between solubility predictions and experimental bioactivity data?
Methodological Answer:
Contradictions may arise from aggregation or unaccounted solvation effects. Mitigation strategies include:
- Orthogonal solubility assays : Use HPLC-UV, nephelometry, and equilibrium solubility measurements in biorelevant media (e.g., FaSSIF/FeSSIF) .
- Molecular dynamics simulations : Model solvation shells and aggregation tendencies .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility without compromising target binding .
Advanced: What computational strategies predict metabolic stability and off-target interactions for this compound?
Methodological Answer:
- ADMET prediction tools (e.g., SwissADME, Schrödinger’s QikProp): Estimate metabolic liabilities (e.g., cytochrome P450 interactions) and blood-brain barrier permeability .
- Machine learning models : Train on datasets of thienopyridine derivatives to identify structural motifs linked to toxicity (e.g., hepatotoxicity predictors) .
- Off-target profiling : Use similarity-based algorithms (e.g., SEA, Pharmer) to screen for unintended kinase or GPCR interactions .
Advanced: How can researchers address stability challenges during long-term storage?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
- Stabilizing formulations : Lyophilization with cryoprotectants (e.g., trehalose) or storage in inert atmospheres (N₂) reduces hydrolysis and oxidation .
- Analytical monitoring : Use UPLC-MS to quantify degradation products and establish shelf-life criteria .
Advanced: What in vitro models are suitable for preliminary toxicological assessment?
Methodological Answer:
- HepG2 cells : Evaluate hepatotoxicity via ATP assays or LDH leakage .
- hERG inhibition assays : Patch-clamp electrophysiology or fluorescence-based assays predict cardiac liability .
- Cytokine profiling : Use THP-1 macrophages to screen for immunotoxicity (e.g., IL-6/TNF-α release) .
Advanced: How does crystallography inform polymorph control and co-crystal design?
Methodological Answer:
- Single-crystal XRD : Resolve polymorphic forms (e.g., anhydrous vs. solvates) and hydrogen-bonding networks critical for dissolution rates .
- Co-crystal screening : Use mechanochemical grinding with co-formers (e.g., succinic acid) to enhance bioavailability .
Advanced: What interdisciplinary approaches integrate chemical engineering principles into scalable synthesis?
Methodological Answer:
- Process intensification : Employ microreactors for exothermic steps (e.g., nitration) to improve heat transfer and safety .
- Membrane separation : Purify intermediates via nanofiltration, reducing solvent waste .
- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, residence time) using response surface methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
